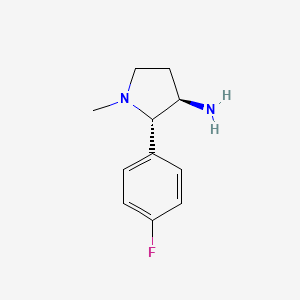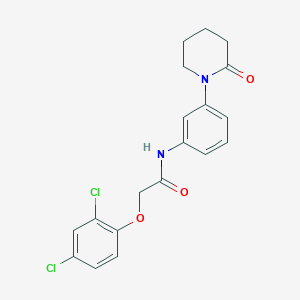![molecular formula C21H17N3O B2973113 7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol CAS No. 33391-74-1](/img/structure/B2973113.png)
7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol, also known as PPQ, is a synthetic compound that has gained significant attention in the field of science due to its potential applications in various fields. PPQ belongs to the class of quinoline derivatives and has a unique chemical structure that allows it to interact with biological systems in a specific manner.
Applications De Recherche Scientifique
Anti-Fibrosis Activity
The pyridin-2-yl moiety is known for its anti-fibrotic properties. Research has shown that derivatives of this compound can inhibit the expression of collagen and hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs . This could be particularly beneficial in treating diseases like liver fibrosis, where the accumulation of excess fibrous connective tissue leads to organ dysfunction.
Antitumor Properties
Compounds based on the pyridine moiety have been evaluated for their antitumor activities. They have shown moderate to strong activity against various cancer cell lines, including HePG-2 (liver cancer) and MCF-7 (breast cancer) . These findings suggest that the compound could be a starting point for developing new anticancer agents.
Herbicidal Applications
The structural analogs of this compound have been studied for their herbicidal activities. Such compounds could serve as the basis for developing new herbicides that target specific pathways in plant metabolism .
Cytotoxicity Against Tumor Cells
Derivatives of this compound have been tested for their cytotoxic effects on several human tumor cell lines. The results from these studies could inform the development of chemotherapeutic agents that are more selective and less harmful to normal cells .
Propriétés
IUPAC Name |
7-[anilino(pyridin-2-yl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-21-17(12-11-15-7-6-14-23-19(15)21)20(18-10-4-5-13-22-18)24-16-8-2-1-3-9-16/h1-14,20,24-25H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGVIHXNMJUQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


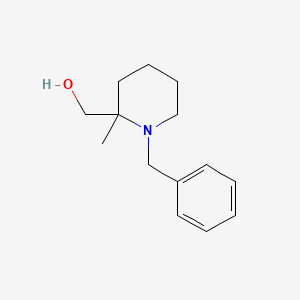
![(Z)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2973034.png)
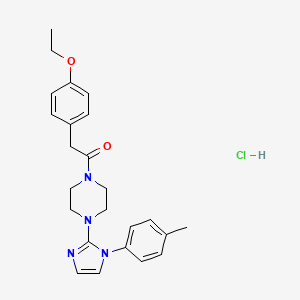
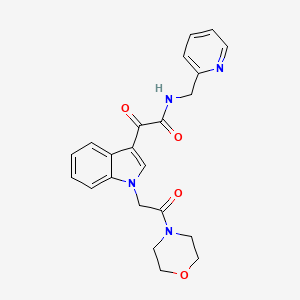
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2973041.png)
![2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2973043.png)
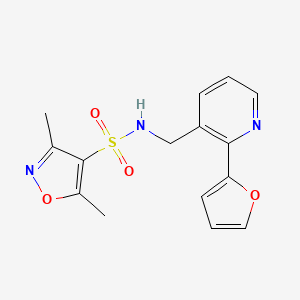
![4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate](/img/no-structure.png)
![Octahydrocyclopenta[B]pyrrole](/img/structure/B2973046.png)
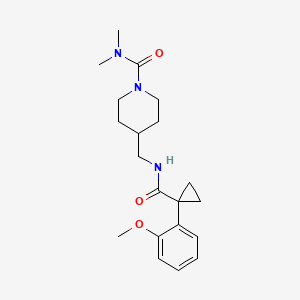
![N-(furan-2-ylmethyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2973051.png)
